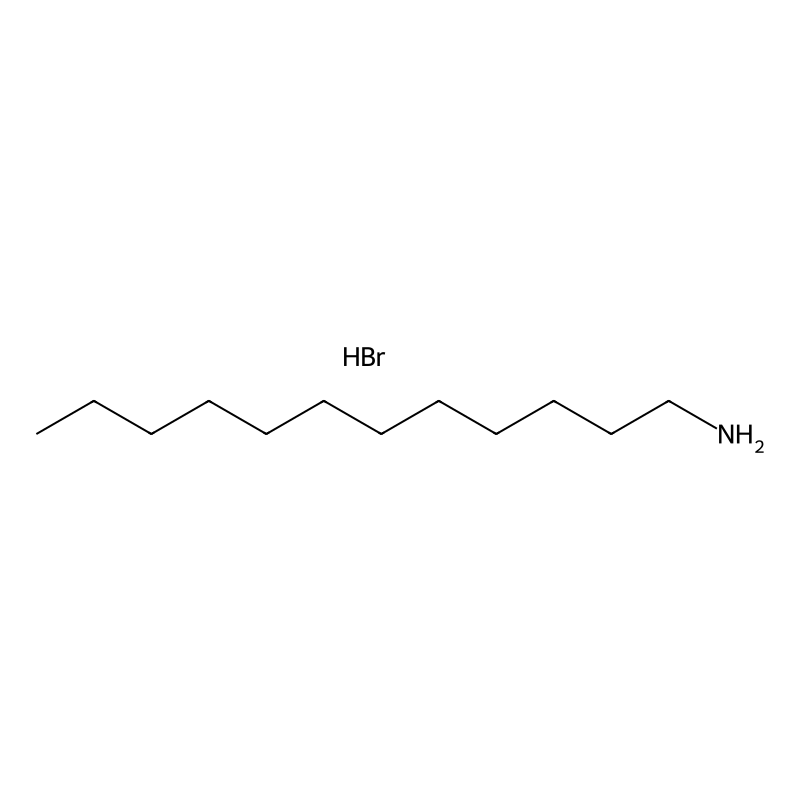

1-Dodecanamine, hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Dodecanamine hydrobromide (CAS 26204-55-7), commonly referred to as dodecylammonium bromide (DDABr), is a primary aliphatic amine salt characterized by its linear C12 alkyl chain and bromide counterion. Functioning as a highly effective cationic surfactant and structure-directing agent, it is predominantly procured as a critical precursor for the synthesis and surface passivation of organic-inorganic halide perovskites . In solution, DDABr exhibits strong amphiphilic behavior, forming well-defined micelles and acting as a phase-transfer catalyst. Its specific chain length and halide identity make it uniquely suited for tuning the dimensionality (2D/3D), d-spacing, and optoelectronic properties of perovskite thin films and nanomaterials, establishing it as an indispensable material for advanced photovoltaics and optoelectronics .

Substituting DDABr with closely related analogs, such as dodecylammonium chloride (DDACl) or shorter-chain bromides like octylammonium bromide (OABr), frequently leads to critical process failures in advanced material synthesis[1]. In perovskite photovoltaics, halide mismatch from using DDACl introduces mixed-halide phases that alter the target bandgap and disrupt the precise coordination between the bromide ions and lead defects [1]. Furthermore, replacing the C12 chain with a C8 chain (OABr) significantly reduces the hydrophobicity of the resulting passivation layer, compromising moisture stability [1]. Shorter chains also fail to provide the necessary steric hindrance to effectively limit specific crystal facet growth, resulting in uncontrolled 3D bulk crystallization rather than the desired 2D layered structures or specific nanocuboid geometries [1].

Surface Defect Passivation and Device Efficiency in Wide-Bandgap Perovskites

Long-alkyl-chain organic cations are critical for passivating surface defects in wide-bandgap (1.72 eV) perovskite solar cells. Research demonstrates that n-dodecylammonium bromide (DDABr) provides superior passivation compared to shorter-chain analogs like n-butylammonium bromide (BABr) and n-octylammonium bromide (OABr) [1]. The application of DDABr reduced surface defects and altered the electronic structure, boosting device efficiency to 19.1% with an open-circuit voltage (Voc) exceeding 1280 mV [1]. Furthermore, the strong hydrophobicity of the C12 chain enabled unencapsulated devices to retain >90% of their initial performance after 144 hours at 70–85% relative humidity [1].

| Evidence Dimension | Power Conversion Efficiency (PCE) and Moisture Stability |

| Target Compound Data | 19.1% PCE, >1280 mV Voc, >90% stability retention at 70-85% RH over 144h |

| Comparator Or Baseline | Lower passivation effect and lower moisture stability (BABr and OABr passivated) |

| Quantified Difference | DDABr achieves 19.1% PCE and superior moisture resistance due to the C12 chain's hydrophobicity. |

| Conditions | 1.72 eV bandgap perovskite solar cells, unencapsulated, 70-85% RH. |

For manufacturers of wide-bandgap perovskite top cells for tandem photovoltaics, procuring DDABr over shorter-chain analogs is essential to maximize both open-circuit voltage and long-term moisture stability.

Shape-Directed Synthesis of Perovskite Microcavities

The alkyl chain length of the ammonium bromide surfactant strictly dictates the growth kinetics and final morphology of halide perovskite nanostructures [1]. During the solution-phase synthesis of perovskites, dodecylammonium bromide (DDABr) specifically limits the growth of the (100) crystal facet, directing the self-assembly into 2D square microplates[1]. In direct contrast, using the longer octadecylammonium bromide (OTDB) binds to the (110) facet, forcing the formation of 1D microwires [1].

| Evidence Dimension | Crystal morphology and facet inhibition |

| Target Compound Data | 2D square microplates (inhibits (100) facet) |

| Comparator Or Baseline | 1D microwires (OTDB, inhibits (110) facet) |

| Quantified Difference | Complete morphological shift from 1D wires to 2D plates based on C12 vs C18 chain length. |

| Conditions | Solution-phase surfactant-directed growth of halide perovskites. |

Buyers synthesizing perovskite nanomaterials for nanolasers or optoelectronics must procure DDABr specifically to achieve 2D microplate geometries, as C18 alternatives will yield the wrong structural dimensionality.

Solid-State Thermal Phase Transitions for Processing Stability

The thermal processing of DDABr-containing films requires precise knowledge of its solid-state behavior. Adiabatic calorimetry reveals that 1-dodecylamine hydrobromide undergoes three distinct solid-solid phase transitions at peak temperatures of 329.28 K (56.1°C), 337.81 K (64.6°C), and 347.37 K (74.2°C), with corresponding molar enthalpies of 5.576, 11.496, and 1.340 kJ/mol [1].

| Evidence Dimension | Solid-solid phase transition temperatures |

| Target Compound Data | 329.28 K, 337.81 K, and 347.37 K |

| Comparator Or Baseline | Standard continuous thermal expansion (baseline) |

| Quantified Difference | Three distinct endothermic structural shifts between 56°C and 74°C prior to melting. |

| Conditions | Low-temperature adiabatic calorimetry (78 to 390 K). |

Process engineers must account for these specific solid-solid transitions between 56°C and 74°C when designing thermal annealing protocols for perovskite thin films to prevent structural micro-fractures.

Elimination of Multiphase Gaps in Mixed Surfactant Formulations

When formulating mixed micelle systems with anionic surfactants like sodium dodecylsulfate (SDS), dodecylammonium bromide exhibits strong electrostatic attraction in water, resulting in a problematic multiphase composition gap (0.12 < α1 < 0.62 at 20°C)[1]. However, utilizing a room-temperature ionic liquid (e.g., [EMIM][EtSO4] at 90°C) provides profound charge screening, allowing SDS/DDABr mixtures to exhibit nearly ideal mixing behavior over the entire composition range without phase separation [1].

| Evidence Dimension | Compositional stability range for mixed micelles |

| Target Compound Data | Ideal mixing over entire composition range (in ionic liquid) |

| Comparator Or Baseline | Multiphase composition gap between 0.12 and 0.62 mole fraction (in water) |

| Quantified Difference | Complete elimination of the 50% multiphase instability window. |

| Conditions | SDS/DDABr mixtures in[EMIM][EtSO4] at 90°C vs. water at 20°C. |

Formulation scientists can successfully utilize DDABr in combination with anionic surfactants at any ratio by substituting water with an ionic liquid, bypassing critical phase-separation failures.

Wide-Bandgap Perovskite Solar Cells

DDABr is the optimal passivating agent for 1.72 eV perovskite top cells in tandem photovoltaics, where its C12 chain maximizes both Voc and moisture stability compared to shorter-chain alternatives [1].

2D Perovskite Microplate Synthesis

DDABr is specifically required as a structure-directing surfactant to inhibit the (100) crystal facet, enabling the high-yield synthesis of 2D square microplates for subwavelength nanolasers and optoelectronics [2].

Stable Mixed-Surfactant Ionic Liquid Formulations

DDABr is highly suited for complex fluid formulations requiring both cationic and anionic surfactants, provided they are formulated in ionic liquids to leverage charge screening and prevent multiphase separation [3].

References

- [1] Duong, T., et al. 'Efficient and stable wide bandgap perovskite solar cells through surface passivation with long alkyl chain organic cations.' Journal of Materials Chemistry A, 9(34), 18454-18465 (2021).

- [2] Zhang, et al., as cited in: 'Oriented Halide Perovskite Nanostructures and Thin Films for Optoelectronics.' Chemical Reviews, 121(22), 14331-14425 (2021).

- [3] Wang, H., et al. 'Charge Screening between Anionic and Cationic Surfactants in Ionic Liquids.' Langmuir, 29(10), 3218-3226 (2013).

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant